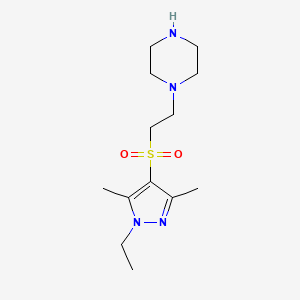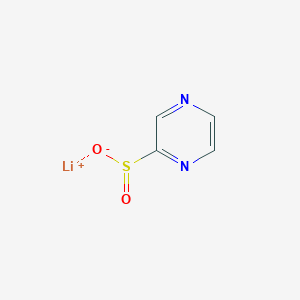
Lithium pyrazine-2-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium pyrazine-2-sulfinate is an organosulfur compound that has garnered attention in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a lithium ion and a pyrazine ring substituted with a sulfinate group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of lithium pyrazine-2-sulfinate typically involves the reaction of pyrazine-2-sulfinic acid with a lithium base. One common method is the neutralization of pyrazine-2-sulfinic acid with lithium hydroxide in an aqueous medium, followed by crystallization to obtain the desired product. The reaction can be represented as follows: [ \text{Pyrazine-2-sulfinic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar neutralization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated crystallization techniques to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: Lithium pyrazine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The sulfinate group can participate in nucleophilic substitution reactions, forming new carbon-sulfur bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and other electrophiles.
Major Products Formed:
Oxidation: Pyrazine-2-sulfonate.
Reduction: Pyrazine-2-thiol.
Substitution: Various alkyl or aryl pyrazine-2-sulfinates.
Aplicaciones Científicas De Investigación
Lithium pyrazine-2-sulfinate has found applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis for the preparation of sulfonyl-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of lithium pyrazine-2-sulfinate involves its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in reactions that modify biological molecules. Additionally, the lithium ion can influence cellular processes by modulating ion channels and signaling pathways. The compound’s effects are mediated through pathways involving glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which are known targets of lithium .
Comparación Con Compuestos Similares
- Sodium pyrazine-2-sulfinate
- Potassium pyrazine-2-sulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Comparison: Lithium pyrazine-2-sulfinate is unique due to the presence of the lithium ion, which imparts distinct reactivity and biological activity compared to its sodium and potassium counterparts. The pyrazine ring also provides additional sites for functionalization, making it a versatile compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C4H3LiN2O2S |
|---|---|
Peso molecular |
150.1 g/mol |
Nombre IUPAC |
lithium;pyrazine-2-sulfinate |
InChI |
InChI=1S/C4H4N2O2S.Li/c7-9(8)4-3-5-1-2-6-4;/h1-3H,(H,7,8);/q;+1/p-1 |
Clave InChI |
GVKQQIFFKJQAGM-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=CN=C(C=N1)S(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-amino-6-(2-cyanoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11774775.png)
![Guanidine, [3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)propyl]-](/img/structure/B11774777.png)
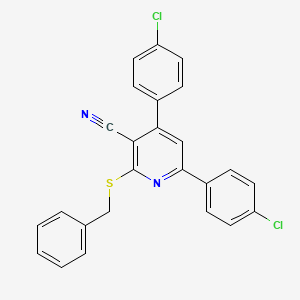
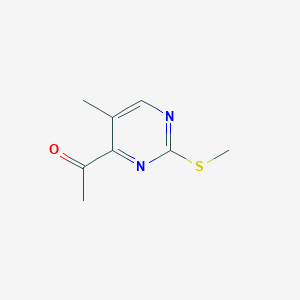
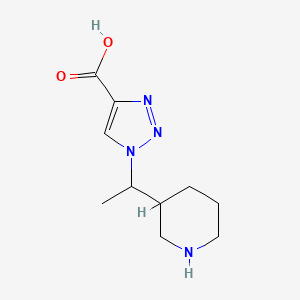
![3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carbonitrile](/img/structure/B11774807.png)

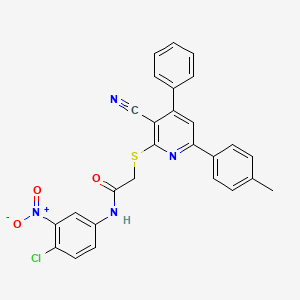
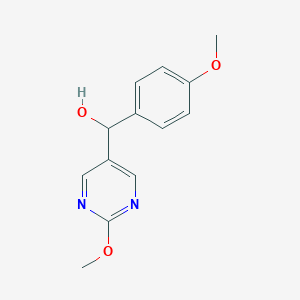

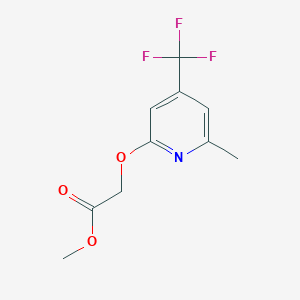
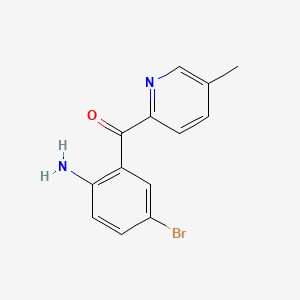
![2-Chloro-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B11774846.png)
